molecular formula C16H13FN4O2 B11976001 2-[(2-fluorophenyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-fluorophenyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11976001
M. Wt: 312.30 g/mol
InChI Key: SFXYBOMPKMDQDW-GIJQJNRQSA-N
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Description

2-(2-Fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime is a complex organic compound with the molecular formula C16H12FN3O2. It is known for its unique structural features, which include a fluorinated aniline group and a pyrido[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a wide range of possible products .

Scientific Research Applications

2-(2-Fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime
  • 2-(2-Bromoanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime
  • 2-(2-Iodoanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime

Uniqueness

What sets 2-(2-fluoroanilino)-9-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carbaldehyde oxime apart from similar compounds is the presence of the fluorine atom in the aniline group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various research applications .

Properties

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

IUPAC Name

2-(2-fluoroanilino)-3-[(E)-hydroxyiminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H13FN4O2/c1-10-5-4-8-21-15(10)20-14(11(9-18-23)16(21)22)19-13-7-3-2-6-12(13)17/h2-9,19,23H,1H3/b18-9+

InChI Key

SFXYBOMPKMDQDW-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NO)NC3=CC=CC=C3F

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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